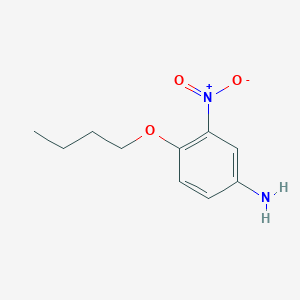

4-Butoxy-3-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

313644-24-5 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-butoxy-3-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6,11H2,1H3 |

InChI Key |

XOQGCSUIKIRRRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Butoxy 3 Nitroaniline

Classical and Contemporary Synthetic Routes to 4-Butoxy-3-nitroaniline

The traditional and current mainstream methods for synthesizing this compound primarily rely on nucleophilic aromatic substitution reactions. These routes are well-established and have been refined over time to improve efficiency.

Multi-Step Synthesis from Readily Available Precursors

A predominant method for synthesizing this compound involves a multi-step process starting from readily available precursors. vapourtec.comudel.edu A common starting material is 4-chloro-3-nitroaniline (B51477). nih.gov The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a butoxy group. This is typically achieved by reacting 4-chloro-3-nitroaniline with sodium butoxide, generated in situ from n-butanol and a strong base like sodium hydroxide (B78521).

Another accessible precursor is 4-fluoro-3-nitroaniline. google.com The higher reactivity of the fluorine atom compared to chlorine can facilitate the substitution reaction under milder conditions. The general strategy involves the nitration of a suitable aniline (B41778) derivative followed by the introduction of the butoxy group. google.comsci-hub.se For instance, p-fluoroaniline can be nitrated to form 4-fluoro-3-nitroaniline, which is then reacted with butoxide. google.com

The synthesis can also be approached by first introducing the butoxy group to a nitrobenzene (B124822) derivative, followed by the introduction or modification of the amino group. For example, 4-nitrochlorobenzene can undergo an Ullmann coupling with 3-methylbutanol, and the resulting 4-nitro-(3-methylbutoxy)benzene is then subjected to catalytic hydrogenation to yield the corresponding aniline.

Mechanistic Investigations of Key Reaction Steps

The core of the classical synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. uj.edu.placs.org In this mechanism, the nucleophile, which is the butoxide ion (CH₃CH₂CH₂CH₂O⁻), attacks the electron-deficient aromatic ring of the halo-nitroaniline precursor at the carbon atom bearing the halogen. The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the leaving group (the halogen), is crucial. This group stabilizes the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction.

The reaction rate is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I) and the strength of the nucleophile. The electron-withdrawing nitro group deactivates the amino group's directing influence, making the halogen's position susceptible to nucleophilic attack. ucj.org.ua

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant research has been dedicated to optimizing the reaction conditions for the synthesis of this compound to maximize yield and purity. Key parameters that are manipulated include temperature, reaction time, base concentration, and the use of catalysts. uj.edu.plresearchgate.net

Increasing the reaction temperature generally accelerates the rate of reaction, but it can also lead to the formation of undesirable byproducts and tar. researchgate.net Therefore, finding an optimal temperature that balances reaction rate and selectivity is critical. For instance, in transetherification reactions to produce similar compounds, using lower temperatures (80-90 °C) with longer reaction times helped minimize tar formation. uj.edu.plresearchgate.net The use of a high-pressure tube has been shown to shorten reaction times significantly, for example, from 6 hours to 1 hour at 110 °C in the case of ethanol (B145695). uj.edu.pl

The choice and amount of base are also pivotal. A higher concentration of a strong base like sodium hydroxide can lead to higher conversion rates and yields. uj.edu.plresearchgate.net However, excess base can promote side reactions. The following table summarizes the effect of base equivalents on the yield in a related transetherification reaction. uj.edu.plresearchgate.net

| Base Equivalents | Conversion (%) | Yield (%) |

| 0.2 | Low | Low |

| >20 | High | High |

| This data is illustrative of general trends observed in related SNAr reactions. |

Purification of the final product is often achieved through recrystallization from solvents like aqueous ethanol or by column chromatography to remove unreacted starting materials and byproducts.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, recent research has explored novel and greener synthetic routes for this compound. innovareacademics.inorientjchem.org These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems has been a key focus in modernizing the synthesis of this compound and related compounds. researchgate.net Phase-transfer catalysts (PTCs) have been effectively employed to facilitate the reaction between the aqueous phase (containing the base) and the organic phase (containing the halo-nitroaniline and butanol). PTCs, such as quaternary ammonium (B1175870) salts, transport the hydroxide or butoxide ion into the organic phase, thereby accelerating the reaction under milder conditions and improving yields.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool, although more commonly applied for C-N bond formation. acs.orgacs.orguj.edu.pl These methods offer high generality and efficiency. acs.org Additionally, hypervalent iodine catalysis has emerged as a metal-free alternative for oxidative C-N coupling reactions in the synthesis of other nitrogen-containing heterocycles. mdpi.com While not yet specifically reported for this compound, these catalytic strategies highlight potential avenues for future research into more efficient and selective syntheses.

Sustainable Synthetic Protocols and Solvent-Free Methodologies

A major goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. innovareacademics.in In the context of this compound synthesis, protocols have been developed where an excess of the alcohol reactant (n-butanol) also serves as the solvent, thereby increasing atom economy. uj.edu.pl

Microwave-assisted synthesis is another green technique that has been successfully applied to similar organic transformations. ucj.org.ua Microwave heating can dramatically reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating methods. orientjchem.org

Mechanochemical methods, such as ball milling, offer a completely solvent-free synthetic route. researchgate.net In a representative procedure for a similar compound, ball-milling a mixture of the aniline precursor, alcohol, and a solid base like potassium carbonate can lead to the desired product in high yield, significantly reducing waste and environmental impact.

| Method | Key Advantage | Reference Example |

| Microwave Irradiation | Reduced reaction time, energy efficiency | Synthesis of amides from acids and amines. ucj.org.ua |

| Solvent-Free (Ball Milling) | Eliminates solvent use, enhances atom economy | Synthesis of 4-(3-methylbutoxy)aniline (B1210311) with 85% yield. |

| Alcohol as Solvent | Reduces need for additional solvents | Transetherification reactions for dialkoxy-nitroanilines. uj.edu.pl |

These green approaches not only offer environmental benefits but can also lead to more cost-effective and efficient manufacturing processes for this compound.

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a foundational technique in organic synthesis used to deconstruct a target molecule into a series of simpler, commercially available precursors. 3ds.comub.edu This method involves breaking key bonds and applying "transforms," which are the reverse of known chemical reactions, to identify potential synthetic pathways. ub.edu By simplifying the target structure step-by-step, chemists can devise logical and efficient synthetic routes. 3ds.com3ds.com

For this compound, the retrosynthetic analysis reveals several strategic disconnections and corresponding synthetic routes. The primary disconnections are centered around the formation of the ether linkage (C-O bond) and the introduction of the amine functionality (C-N bond).

Key Retrosynthetic Disconnections:

C-N Bond Disconnection (Amine Formation): The most common and logical transform for an aniline is the reduction of a nitro group. This suggests that the immediate precursor to this compound could be 1-Butoxy-2,4-dinitrobenzene . This approach relies on the selective reduction of one of the two nitro groups.

C-O Bond Disconnection (Etherification): The butoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This points to two main precursor types:

A precursor containing a good leaving group (like a halogen) at the C4 position, such as 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline , which would react with butoxide. 4-Fluoro-3-nitroaniline is a known synthetic precursor in other applications. chegg.com

An alternative is the Williamson ether synthesis, starting from 4-Hydroxy-3-nitroaniline and a butyl halide (e.g., 1-bromobutane).

C-N Bond Disconnection (Nitration): An alternative strategy involves the nitration of a pre-existing butoxy-substituted aniline. The transform here is electrophilic aromatic substitution, leading back to 4-Butoxyaniline as the key precursor.

These disconnections give rise to several potential synthetic pathways, each starting from different precursors.

Precursor Chemistry and Synthetic Routes:

The choice of a specific synthetic route depends on factors like precursor availability, reaction efficiency, and regioselectivity.

Route A: Via Nitration of 4-Butoxyaniline

This route involves the direct nitration of 4-butoxyaniline. The alkoxy group (-OC₄H₉) is an activating, ortho-para directing group, while the amino group (-NH₂) is also a strong activating, ortho-para director. To achieve the desired 3-nitro substitution, the directing effects must be carefully managed, often through protection of the highly reactive amino group.

Acetylation: 4-Butoxyaniline is first protected as an acetanilide, forming N-(4-butoxyphenyl)acetamide . This moderates the activating effect of the amine and directs nitration primarily to the ortho position relative to the butoxy group.

Nitration: The protected intermediate is then nitrated using standard nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the C3 position, yielding N-(4-Butoxy-3-nitrophenyl)acetamide .

Hydrolysis: The final step is the removal of the acetyl protecting group via acid or base hydrolysis to yield the target molecule, This compound .

Route B: Via Nucleophilic Aromatic Substitution (SNAr)

This is a common and effective strategy for forming the ether bond. The reaction relies on an electron-deficient aromatic ring, which is facilitated by the presence of the electron-withdrawing nitro group.

Starting Material: The synthesis begins with a precursor like 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline . The fluorine atom is an excellent leaving group for SNAr reactions.

Etherification: The precursor is treated with sodium butoxide, typically generated in situ from sodium hydride and butanol, in a polar aprotic solvent like DMF or DMSO. The butoxide ion displaces the halide to form This compound . This approach is analogous to syntheses of other alkoxy-substituted nitroanilines. uj.edu.plresearchgate.net

Route C: Via Selective Reduction

This pathway begins with a dinitro-substituted precursor.

Etherification: 1-Chloro-2,4-dinitrobenzene is reacted with sodium butoxide to form 1-Butoxy-2,4-dinitrobenzene .

Selective Reduction: The key challenge in this route is the selective reduction of the C1-nitro group in the presence of the C2-nitro group. Reagents like sodium sulfide (B99878) or sodium hydrogen sulfide (in a Zinin reaction) are often used for such selective reductions, as they can preferentially reduce one nitro group in a dinitro-compound. wikipedia.org This method is used commercially to produce 3-nitroaniline (B104315) from 1,3-dinitrobenzene. wikipedia.orgyoutube.com

Data Tables

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Molecular Formula | Structure | Role in Synthesis |

| 4-Butoxyaniline | C₁₀H₁₅NO | Starting material for nitration route | |

| N-(4-butoxyphenyl)acetamide | C₁₂H₁₇NO₂ | Protected intermediate in nitration route | |

| 4-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | Substrate for SNAr reaction | |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | Substrate for SNAr reaction | |

| 1-Butoxy-2,4-dinitrobenzene | C₁₀H₁₂N₂O₄ | Precursor for selective reduction | |

| 1-Chloro-2,4-dinitrobenzene | C₆H₄ClN₂O₄ | Starting material for dinitro-precursor |

Table 2: Comparison of Major Synthetic Routes

| Route | Starting Material(s) | Key Steps | Research Findings & Considerations |

| A: Nitration | 4-Butoxyaniline | 1. Acetyl protection2. Nitration3. Deprotection | Requires multiple steps. Control of regioselectivity during nitration is crucial. The acetamido group directs ortho/para, and in this case, ortho to the butoxy group is the desired position. |

| B: SNAr | 4-Fluoro-3-nitroaniline, Sodium Butoxide | One-step ether synthesis | Highly efficient due to the activating effect of the nitro group and the excellent leaving group ability of fluoride. uj.edu.pl This is often a high-yielding, direct route. |

| C: Selective Reduction | 1-Chloro-2,4-dinitrobenzene, Sodium Butoxide | 1. Etherification2. Selective reduction | The success of this route hinges on the regioselectivity of the reduction step. Reagents like Na₂S can achieve this, but yields can be variable and side products may form. wikipedia.org |

Chemical Reactivity, Transformation, and Derivatization of 4 Butoxy 3 Nitroaniline

Reactions Involving the Aromatic Amino Group

The amino group in 4-Butoxy-3-nitroaniline is a primary aromatic amine, and its reactivity is a focal point for various chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily participate in acylation, alkylation, and sulfonylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Typically, this is achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. The base neutralizes the acidic byproduct, driving the reaction to completion. For instance, reaction with acetyl chloride would yield N-(4-butoxy-3-nitrophenyl)acetamide. This transformation is often employed to protect the amino group during other synthetic steps.

Alkylation: The introduction of an alkyl group onto the amino nitrogen can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl halide, typically in the presence of a base like pyridine. A common reagent for this transformation is p-toluenesulfonyl chloride, which would yield N-(4-butoxy-3-nitrophenyl)-4-methylbenzenesulfonamide. Sulfonamides are known for their stability and are important functional groups in medicinal chemistry.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | N-(4-butoxy-3-nitrophenyl)acetamide |

| Alkylation | Methyl iodide | 4-Butoxy-N-methyl-3-nitroaniline |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-butoxy-3-nitrophenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can undergo diazotization upon treatment with a cold, acidic solution of a nitrite salt, typically sodium nitrite. This reaction converts the amino group into a diazonium salt (-N₂⁺). The resulting 4-butoxy-3-nitrobenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer and related reactions.

These transformations allow for the introduction of a wide range of functional groups onto the aromatic ring, including:

Halogens: Reaction with cuprous halides (CuCl, CuBr) or potassium iodide (KI).

Nitriles: Reaction with cuprous cyanide (CuCN).

Hydroxyl group: Heating the diazonium salt solution.

Hydrogen (deamination): Reaction with hypophosphorous acid (H₃PO₂).

This pathway provides a powerful synthetic route to a diverse array of substituted aromatic compounds that might be difficult to prepare by other means.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting imines are valuable intermediates in organic synthesis and can be further reduced to form secondary amines or participate in other cycloaddition and rearrangement reactions.

Reactions Involving the Aromatic Nitro Group

The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation.

Reduction Pathways to Aromatic Amines and Other Nitrogenous Species

The nitro group of this compound can be reduced to an amino group, yielding 4-butoxybenzene-1,2-diamine (B8526987). This transformation is of significant industrial and synthetic importance. nih.gov A variety of reducing agents can be employed to achieve this, with the choice of reagent often determining the final product and the reaction conditions required.

Common reduction methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction.

Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst, or other hydride donors, can also be effective. nih.gov

By carefully controlling the reaction conditions and the reducing agent, it is possible to obtain intermediate reduction products such as nitroso or hydroxylamino species. The resulting diamine is a valuable precursor for the synthesis of various heterocyclic compounds, polymers, and dyes. nih.gov

| Reducing Agent | Product |

| H₂/Pd, Pt, or Ni | 4-Butoxybenzene-1,2-diamine |

| Sn/HCl | 4-Butoxybenzene-1,2-diamine |

| Fe/HCl | 4-Butoxybenzene-1,2-diamine |

| NaBH₄/Catalyst | 4-Butoxybenzene-1,2-diamine |

Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govyoutube.com The nitro group activates the positions ortho and para to it for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. nih.govyoutube.com

Reactions and Stability of the Butoxy Ether Moiety

The butoxy group, an alkyl aryl ether, is generally stable under neutral and basic conditions, making it a useful feature in many synthetic applications. However, its stability can be compromised under strongly acidic conditions, leading to cleavage of the ether bond.

Ethers are known to undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govgoogle.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). nih.gov For an alkyl aryl ether like this compound, the cleavage can occur through two primary pathways depending on the reaction conditions and the structure of the ether.

The most common mechanism for cleavage of primary alkyl aryl ethers is a bimolecular nucleophilic substitution (Sₙ2) reaction. google.com In this pathway, the halide nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered alkyl carbon of the protonated ether, displacing a phenol. In the case of this compound, this would result in the formation of 4-amino-2-nitrophenol and 1-bromobutane or 1-iodobutane. The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can facilitate this cleavage. blogspot.com

Functional group interconversion of the butoxy moiety primarily involves its transformation into a hydroxyl group through this acid-catalyzed cleavage. This conversion can be a critical step in a multi-step synthesis where the ether serves as a protecting group for the phenol.

Table 1: Representative Conditions for Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (conc. aq.) | Reflux | 4-amino-2-nitrophenol + 1-bromobutane | Sₙ2 |

| HI (conc. aq.) | Reflux | 4-amino-2-nitrophenol + 1-iodobutane | Sₙ2 |

This table presents typical conditions for the cleavage of alkyl aryl ethers and the expected products for this compound based on established chemical principles.

The butoxy group significantly influences the reactivity of the aromatic ring through a combination of stereoelectronic and steric effects.

Stereoelectronic Effects: The oxygen atom of the butoxy group possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This electron donation is a powerful activating effect, increasing the electron density at the ortho and para positions of the ring. This makes the molecule more susceptible to electrophilic aromatic substitution.

Steric Effects: The butoxy group is relatively bulky. This steric hindrance can impede the approach of reagents to the adjacent ortho position (C5). rsc.orgbiosynth.com Consequently, while the butoxy group electronically activates both ortho positions (C3 and C5), reactions are more likely to occur at the less hindered C5 position if it is available. In electrophilic substitution reactions, this steric bulk often leads to a preference for substitution at the para position over the ortho position in simpler alkoxybenzenes. google.com

Electrophilic and Nucleophilic Substitution on the Aromatic Ring System

The outcome of substitution reactions on the this compound ring is governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution is determined by the cumulative influence of the amino, nitro, and butoxy groups.

Amino group (-NH₂): A very strong activating group and an ortho, para-director. researchgate.net

Butoxy group (-OC₄H₉): A strong activating group and an ortho, para-director. libretexts.org

Nitro group (-NO₂): A strong deactivating group and a meta-director. libretexts.org

In a competition between these groups, the powerful activating groups (-NH₂ and -OC₄H₉) dominate the directing effects. biosynth.com The amino group at C1 directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4, which is blocked). The butoxy group at C4 directs to its ortho positions (C3, which is blocked, and C5) and its para position (C1, which is blocked). The nitro group at C3 directs to its meta positions (C1 and C5).

Considering these effects, the most activated positions for electrophilic attack are C2, C5, and C6.

Position C6: Activated by the ortho-directing amino group.

Position C2: Activated by the ortho-directing amino group.

Position C5: Activated by the ortho-directing butoxy group and the meta-directing nitro group.

However, the extreme reactivity of the amino group can lead to side reactions, such as oxidation, or polysubstitution. wikipedia.org Therefore, it is common practice to protect the amino group, for example, by converting it to an acetamide (-NHCOCH₃). This moderately deactivates the ring but maintains the ortho, para-directing influence, allowing for more controlled substitutions.

Specific halogenation and nitration studies on this compound are not widely reported, but the expected outcomes can be predicted from the behavior of related aniline (B41778) derivatives.

Halogenation: Direct bromination of anilines with bromine water typically leads to the formation of polybrominated products due to the strong activation by the amino group. nih.gov To achieve monosubstitution, the amino group would first be protected as an acetamide. Following acetylation of this compound, subsequent bromination would likely be directed to position C6, which is ortho to the activating acetamido group and unhindered.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic, as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). researchgate.net This ion is a strong deactivating, meta-directing group. To avoid this and potential oxidation, the amino group is typically acetylated first. wikipedia.org Nitration of the resulting N-(4-butoxy-3-nitrophenyl)acetamide would be expected to introduce a second nitro group at position C2 or C6, guided by the ortho, para-directing acetamido group.

Advanced Derivatization Strategies for Analogues of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly dyes and potential pharmaceutical compounds. Derivatization strategies typically involve modifications of the amino or nitro groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amino group using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. nih.gov This transformation yields 4-butoxybenzene-1,3-diamine, a valuable building block with two nucleophilic amino groups available for further reactions, such as the formation of polyamides or heterocyclic rings.

Diazotization and Azo Coupling: The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C). organic-chemistry.orgwikipedia.org These diazonium salts are electrophilic and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form azo dyes. rsc.orgbiosynth.com This reaction is a cornerstone of the dye industry.

Table 2: Representative Derivatization via Azo Coupling

| Coupling Component | Reaction Conditions | Product Class |

|---|---|---|

| Phenol | Alkaline (NaOH) solution, 0-5 °C | Hydroxyazo Dye |

| N,N-Dimethylaniline | Acidic (HCl) solution, 0-5 °C | Aminoazo Dye |

| 2-Naphthol | Alkaline (NaOH) solution, 0-5 °C | Naphthol Azo Dye |

This table illustrates the synthesis of various azo dyes starting from the diazotization of this compound.

Palladium-Catalyzed Cross-Coupling: The amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. acsgcipr.org This reaction typically involves coupling the aniline with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org This strategy allows for the synthesis of complex diarylamine structures.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-2-nitrophenol |

| 1-bromobutane |

| 1-iodobutane |

| N-(4-butoxy-3-nitrophenyl)acetamide |

| 4-butoxybenzene-1,3-diamine |

| Phenol |

| N,N-Dimethylaniline |

| 2-Naphthol |

Synthesis of Structurally Modified Analogs with Varying Substituent Patterns

The structure of this compound serves as a scaffold that can be systematically modified to produce a library of analogs. These modifications can be targeted at the amine function, the aromatic ring, or through transformation of the existing nitro and butoxy groups.

N-Substitution of the Amine Group: The primary amino group is a key site for derivatization. Standard organic reactions can be employed to introduce a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.

N-Alkylation and N-Arylation: The synthesis of N-alkyl and N-aryl derivatives of nitroanilines is a common strategy for creating analogs. For instance, N-substituted-2-nitroanilines are synthesized in high yields through the reaction of 2-chloronitrobenzene with various amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). tandfonline.com A similar nucleophilic aromatic substitution approach can be envisioned for producing N-substituted derivatives of this compound, or alternatively, through direct alkylation or reductive amination protocols.

Amide Formation: Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to protect the amino group during subsequent reactions or to introduce new functional moieties.

The synthesis of a series of N-alkyl substituted 4-nitroaniline derivatives has been explored for applications in non-linear optics, demonstrating the utility of modifying the amine group to fine-tune molecular properties. osti.gov

Table 1: Potential Reactions for Analog Synthesis of this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Analog Structure |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | 4-Butoxy-N-alkyl-3-nitroaniline |

| N-Acylation | Acyl chloride or Anhydride, Base | Amide | N-(4-Butoxy-3-nitrophenyl)acetamide |

| Diazotization | NaNO2, HCl | Diazonium Salt | 4-Butoxy-3-nitrophenyldiazonium chloride |

| Reduction of Nitro Group | H2/Pd, Fe/HCl, or SnCl2 | Primary Amine | 4-Butoxybenzene-1,2-diamine |

Incorporation into Complex Chemical Scaffolds (e.g., Heterocycles, Macrocycles)

The functional groups of this compound make it an excellent building block for constructing larger, more complex molecular architectures, particularly heterocyclic and macrocyclic systems, which are prevalent in bioactive molecules and functional materials. nih.govnih.gov

Synthesis of Heterocycles:

Substituted anilines are fundamental precursors in the synthesis of a vast array of heterocyclic compounds. ijirset.com

Phenazines: A key strategy for synthesizing nonsymmetrically substituted phenazine (B1670421) derivatives involves the Buchwald–Hartwig coupling of substituted nitroanilines with bromo-2-nitrobenzene derivatives. acs.org Specifically, unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are used as starting materials. acs.org A related intermediate, 4-Butoxy-N-(5-(tert-butyl)-2-nitrophenyl)-5-isobutoxy-2-nitroaniline, has been synthesized, highlighting the utility of butoxy-nitroaniline scaffolds in this type of coupling reaction. acs.org The resulting bis(2-nitrophenyl)amine derivative is then subjected to a reductive cyclization to form the phenazine core. acs.org This methodology provides a clear pathway for incorporating the this compound moiety into complex heterocyclic systems.

Tetrahydroquinolines: Substituted tetrahydroquinolines can be prepared via a "one-pot" three-component imino Diels-Alder reaction. scielo.org.co This reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, catalyzed by a Lewis acid like BF3·OEt2. scielo.org.co The use of 3-nitroanilines in this reaction to produce nitro-substituted tetrahydroquinolines has been successfully demonstrated. scielo.org.co By analogy, this compound could be employed in this reaction to generate highly functionalized tetrahydroquinoline scaffolds.

Synthesis of Macrocycles:

Macrocycles represent an important class of molecules with diverse applications. nih.gov The synthesis of macrocycles often involves the strategic linking of bifunctional precursors. While direct examples involving this compound are not prominent, its derivatives can be designed to participate in macrocyclization reactions. For instance, after reduction of the nitro group to a second amine, the resulting 4-butoxybenzene-1,2-diamine could serve as a precursor for forming macrocyclic Schiff bases, amides, or other linkages through reactions with dialdehydes or diacyl chlorides. Contemporary strategies for peptide macrocyclization, such as ring-closing metathesis or multicomponent reactions, could also be adapted to incorporate unnatural amino acid analogs derived from this compound. uni-kiel.de

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 3 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in both solution and the solid state.

The ¹H NMR spectrum of 4-butoxy-3-nitroaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino (-NH₂), nitro (-NO₂), and butoxy (-OC₄H₉) substituents. The electron-donating amino group and the butoxy group will shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the electron-withdrawing nitro group will deshield them, causing a downfield shift.

The expected ¹H NMR chemical shifts for the aromatic protons of this compound are predicted based on the analysis of similar substituted anilines. For instance, in 4-nitroaniline, the aromatic protons appear as two doublets at approximately 8.0 ppm and 6.7 ppm. chemicalbook.com The introduction of the butoxy group at the 4-position is expected to cause an upfield shift for the adjacent protons.

The butoxy group will show a characteristic set of signals in the upfield region of the spectrum. A triplet corresponding to the terminal methyl group (-CH₃) is expected around 0.9-1.0 ppm. The two methylene groups (-CH₂-) of the butyl chain will appear as multiplets in the range of 1.4-1.8 ppm, and the methylene group attached to the oxygen atom (-O-CH₂-) will be observed as a triplet at approximately 4.0 ppm.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also influenced by the substituents. Carbons attached to the electron-donating amino and butoxy groups will be shielded, while the carbon attached to the electron-withdrawing nitro group will be deshielded. Based on data for related compounds, the aromatic carbons are expected to resonate in the range of 110-160 ppm. The carbons of the butoxy group will appear in the upfield region, typically between 13 and 70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.0 | - |

| -O-CH₂- | ~4.0 (triplet) | ~68-70 |

| -CH₂- | ~1.7-1.8 (multiplet) | ~30-32 |

| -CH₂- | ~1.4-1.5 (multiplet) | ~19-20 |

| -CH₃ | ~0.9-1.0 (triplet) | ~13-14 |

| Aromatic-C | - | 110 - 160 |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Coupling constants (J) between adjacent protons will provide valuable information about the connectivity of the atoms. For the aromatic protons, ortho, meta, and para couplings are expected, with typical values of 7-9 Hz, 2-3 Hz, and <1 Hz, respectively. For the butoxy group, vicinal coupling between the protons of adjacent methylene groups will be observed, with a typical J value of around 7 Hz.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the detailed structure of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this compound, COSY would show cross-peaks between the adjacent aromatic protons and between the protons of the butoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the butoxy group and the aromatic ring, as well as the relative positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this molecule, it could provide insights into its preferred conformation.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in their solid form. emory.edu It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle changes in the chemical shifts and line shapes of the NMR signals. mdpi.com

For this compound, ssNMR could be used to investigate its crystalline packing and identify any potential polymorphic forms. The ¹³C and ¹⁵N ssNMR spectra would be particularly informative. A study on p-nitroaniline confined in zeolite channels demonstrated the use of ssNMR to probe the disorder of the guest molecules. ubc.ca Similar techniques could be applied to study the crystalline arrangement of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions. nih.gov

The IR and Raman spectra of this compound will be characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretching: The amino group will give rise to two characteristic N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NH₂ group in p-nitroaniline, for example, are observed around 3480 and 3360 cm⁻¹, respectively. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group will be observed in the 2850-3000 cm⁻¹ region.

NO₂ Stretching: The nitro group will show two strong stretching bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibration of the butoxy group is expected to appear in the region of 1200-1250 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more precise assignment of the observed bands to specific vibrational modes of the molecule. nih.govresearchgate.net

Interactive Data Table: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3450 - 3500 | Medium-Strong (IR) |

| N-H Symmetric Stretch | 3350 - 3400 | Medium (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Very Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong (IR) |

| C-O Stretch | 1200 - 1250 | Strong |

Note: These are predicted values and assignments based on characteristic group frequencies.

Hydrogen bonding plays a significant role in determining the physical and chemical properties of nitroanilines. In this compound, both intramolecular and intermolecular hydrogen bonding can occur.

An intramolecular hydrogen bond can form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. The presence of such a bond can be inferred from the N-H stretching frequencies in the IR spectrum. niscpr.res.in Intramolecular hydrogen bonding typically causes a red-shift (lower frequency) and broadening of the N-H stretching bands.

Intermolecular hydrogen bonds can form between the amino group of one molecule and the nitro or butoxy group of a neighboring molecule in the solid state. These interactions lead to the formation of supramolecular structures. The presence and strength of intermolecular hydrogen bonds can be studied by analyzing the shifts in the N-H and NO₂ stretching frequencies in the IR and Raman spectra upon changes in temperature or solvent. nih.govacs.org Theoretical studies on o-nitroaniline have shown that hydrogen bonds are strengthened in the excited states. nih.gov

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, this method reveals key information about its chromophoric system, which is composed of the nitroaniline framework. The electron-donating amino (-NH₂) and butoxy (-OC₄H₉) groups, in conjunction with the electron-withdrawing nitro (-NO₂) group, create a "push-pull" system that governs its electronic properties.

The UV-Vis spectrum of this compound is characterized by electronic transitions between molecular orbitals. The primary absorptions are attributed to π → π* and n → π* transitions.

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The conjugation between the benzene (B151609) ring, the amino group, the butoxy group, and the nitro group lowers the energy gap for this transition, pushing the absorption to longer wavelengths. In the closely related compound, 4-nitroaniline, a strong absorption band corresponding to an intramolecular charge transfer (ICT) from the amino group to the nitro group is observed at approximately 380 nm. taylorandfrancis.com A similar, intense ICT band is expected for this compound.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the butoxy group or the nitrogen of the amino and nitro groups) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions.

The chromophoric system is defined by the entire conjugated molecule, where the amino and butoxy groups act as auxochromes, modifying the absorption characteristics of the primary nitrobenzene (B124822) chromophore.

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Region | Relative Intensity | Description |

|---|---|---|---|---|

| π → π* (ICT) | HOMO → LUMO | ~380 - 420 nm | High (Strong) | Intramolecular charge transfer from the electron-donating amino/butoxy groups to the electron-withdrawing nitro group. |

| n → π | Non-bonding (N, O) → π | Shorter wavelength, often obscured by π → π* band | Low (Weak) | Promotion of a lone-pair electron to an antibonding π orbital. |

The electronic transitions of this compound are sensitive to the surrounding environment, a property that can be explored through solvatochromic and pH-dependent studies.

Solvatochromism: This phenomenon describes the shift in the absorption maximum (λmax) upon changing the polarity of the solvent. wikipedia.orgnih.gov For push-pull molecules like this compound, the excited state is typically more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the electronic transition. This results in a bathochromic shift (a shift to longer wavelengths, or a "red shift"). researchgate.net For example, the λmax is expected to be at a longer wavelength in a polar solvent like ethanol (B145695) compared to a nonpolar solvent like hexane.

| Solvent | Polarity | Expected Shift in λmax | Predicted λmax Range |

|---|---|---|---|

| Hexane | Nonpolar | Reference (Blue-shifted) | Shorter Wavelength |

| Toluene | Low | Slight Red Shift | Intermediate Wavelength |

| Ethanol | Polar Protic | Significant Red Shift | Longer Wavelength |

| Water | High Polar Protic | Strongest Red Shift | Longest Wavelength |

pH-Dependence: The absorption spectrum is also highly dependent on pH. In acidic solutions, the amino group (-NH₂) becomes protonated to form an anilinium ion (-NH₃⁺). 9afi.comyoutube.comchegg.com This protonation removes the lone pair of electrons on the nitrogen from conjugation with the aromatic ring, effectively eliminating its electron-donating ability. youtube.com The loss of this charge-transfer character results in a significant increase in the transition energy, causing a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") and a decrease in the absorption intensity (hypochromic effect). 9afi.comyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The exact mass is calculated from the sum of the masses of the most abundant isotopes of the constituent atoms. For this compound, the molecular formula and corresponding mass data are critical for its definitive identification.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ | nih.gov |

| Molecular Weight (Average) | 210.23 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 210.10044231 Da | nih.gov |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment (product) ions. This technique provides detailed structural information. For the molecular ion of this compound ([M+H]⁺ at m/z 211), several fragmentation pathways can be proposed based on the known behavior of nitroaromatics, ethers, and anilines. miamioh.eduyoutube.com

Key proposed fragmentations include:

Loss of Butene: A common pathway for ethers is the loss of an alkene via a McLafferty-type rearrangement, leading to the loss of butene (C₄H₈, 56.11 Da).

Alpha-Cleavage of the Ether: Cleavage of the C-O bond can result in the loss of a butyl radical (C₄H₉•, 57.12 Da).

Loss of Nitro Group Components: Fragmentation of the nitro group can occur, leading to the loss of NO (30.01 Da) or NO₂ (46.01 Da).

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 211.1 | C₄H₈ (Butene) | 155.0 | Protonated 4-hydroxy-3-nitroaniline |

| 211.1 | C₄H₉• (Butyl radical) | 154.0 | Radical cation of 4-hydroxy-3-nitroaniline |

| 211.1 | NO₂ (Nitrogen dioxide) | 165.1 | Protonated 4-butoxyaniline |

| 211.1 | H₂O + C₄H₈ | 137.0 | Fragment from sequential loss of water and butene |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in public crystallographic databases, its solid-state structure can be predicted based on analyses of closely related compounds, such as p-nitroaniline and other substituted nitroanilines. researchgate.netiucr.org

It is highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) on a neighboring molecule can act as acceptors. This N-H···O hydrogen bonding is a common and structure-directing motif in the crystals of nitroanilines. researchgate.net

The butoxy group, being flexible, may exhibit conformational disorder within the crystal lattice. The planarity of the molecule will be influenced by a balance between the conjugating effects of the substituents and steric hindrance. The nitro and amino groups are expected to be nearly coplanar with the benzene ring to maximize electronic conjugation, a feature observed in many similar structures. researchgate.net

Determination of Molecular Conformation and Crystal Packing

A detailed analysis of the molecular conformation and crystal packing of this compound would require single-crystal X-ray diffraction data, which is not currently available in the public domain.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A definitive analysis of the hydrogen bonding and potential π-π stacking interactions within the crystal lattice of this compound is contingent upon the determination of its crystal structure.

Computational and Theoretical Investigations of 4 Butoxy 3 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. For a molecule like 4-Butoxy-3-nitroaniline, DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform the analyses described in the following subsections.

Optimized Molecular Geometries and Conformational Energy Landscapes

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves minimizing the energy of the structure. For this compound, this process would be complicated by the flexible butoxy side chain, which can adopt multiple conformations.

A detailed conformational analysis would be necessary to identify the various low-energy conformers and map the potential energy surface. This involves systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the butoxy group) and calculating the energy of each resulting conformation. The results would identify the global minimum energy conformer (the most stable structure) and other local minima, providing insight into the molecule's flexibility and preferred shapes. The output of these calculations would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C1-C2 | 1.405 |

| C-O (butoxy) | 1.368 | |

| C-N (nitro) | 1.475 | |

| N-O (nitro) | 1.230 | |

| C-N (amino) | 1.385 | |

| Bond Angles (°) | C2-C3-N (nitro) | 121.5 |

| C5-C4-O (butoxy) | 125.0 | |

| O-N-O (nitro) | 124.0 | |

| Dihedral Angles (°) | C5-C4-O-C(H2) | 179.5 |

| C(H2)-C(H2)-C(H2)-C(H3) | 180.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

For this compound, calculations would reveal how the electron-donating amino and butoxy groups and the electron-withdrawing nitro group influence the energy and spatial distribution of these orbitals. A Molecular Electrostatic Potential (MEP) map would also be generated, visualizing the charge distribution. This map uses color to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Electronic Properties for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.01 |

| HOMO-LUMO Gap (ΔE) | 4.24 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C) for comparison with experimental spectra. This allows for the assignment of experimental signals and can help confirm the proposed molecular structure.

IR (Infrared): Calculations of vibrational frequencies help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions (e.g., N-H stretches, NO₂ asymmetric stretches, C-O-C stretches).

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides insight into the electronic transitions, such as π→π* or n→π* transitions, within the molecule.

A comparison between the calculated and experimental spectra serves as a critical validation of the computational model's accuracy. However, no published studies containing this comparison for this compound were found.

Molecular Dynamics Simulations (if applicable to non-biological systems/interactions)

While often used for large biological systems, Molecular Dynamics (MD) simulations can also provide valuable insights into the behavior of small molecules in various environments. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

Dynamic Behavior and Conformational Flexibility in Different Environments

For this compound, MD simulations could be used to explore its conformational flexibility in greater detail than static quantum calculations. By simulating the molecule in a solvent (e.g., water, DMSO, or a nonpolar solvent), researchers could observe how the butoxy chain dynamically folds and moves over time. This would provide a more realistic picture of the molecule's conformational landscape in solution, showing the transitions between different stable conformers and the time spent in each state.

Intermolecular Interactions with Solvents and Other Small Molecules

MD simulations excel at studying intermolecular interactions. A simulation of this compound in a solvent box would allow for the detailed analysis of solute-solvent interactions. For instance, the formation and lifetime of hydrogen bonds between the amino or nitro groups and protic solvent molecules could be quantified. Similarly, the hydrophobic interactions of the butyl chain could be studied. If simulated with other molecules, MD could predict how this compound might aggregate or interact with other species in a mixture.

Reaction Mechanism Modeling and Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, the principles of such investigations can be understood from research on analogous nitroaniline systems. Density Functional Theory (DFT) is a primary tool for modeling these reactions, allowing for the elucidation of detailed mechanistic pathways, the identification of intermediates, and the characterization of transition states. researchgate.net

Key Computational Approaches:

DFT Functionals: Hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly employed to accurately model the electronic structure and energetics of reactants, products, and transition states. acs.orgacs.org For complex systems, functionals from the M06 suite are also utilized to better account for non-covalent interactions that can influence reaction barriers. mdpi.com

Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets are typically used to provide a flexible description of the electron distribution. acs.orgacs.org

Transition State Location: Computational methods are used to locate the saddle point on the potential energy surface that corresponds to the transition state (TS) of a reaction. This involves calculating the energy barrier (activation energy) required for the reaction to proceed. acs.orgrsc.org For example, in electrophilic substitution reactions, the stability and structure of the Wheland intermediate (a resonance-stabilized carbocation) can be computationally analyzed to predict regioselectivity.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactants and products.

Plausible Modeled Reactions:

Electrophilic Aromatic Substitution: The nitration or halogenation of the aniline (B41778) ring could be modeled. DFT calculations would predict the activation barriers for substitution at different positions, explaining the observed regioselectivity based on the directing effects of the amino and butoxy groups.

Nucleophilic Aromatic Substitution: While less common for an electron-rich ring, the displacement of a suitable leaving group could be modeled, with calculations focusing on the formation and stability of the Meisenheimer complex intermediate.

Reduction of the Nitro Group: The mechanism for the reduction of the nitro group to an amine can be computationally investigated. This could involve modeling the stepwise transfer of hydrogen atoms or electrons from a reducing agent or a catalytic surface.

Photodissociation: As studied in related molecules like ortho-nitroaniline, computational models can uncover the complex dynamics following photoexcitation. acs.orgnih.gov These studies calculate excited state potential energy surfaces and identify transition states for fragmentation pathways, such as C-NO2 bond cleavage or rearrangement reactions. acs.orgnih.gov

A hypothetical transition state analysis for a reaction, based on data from related compounds, is summarized below.

Table 1: Hypothetical DFT Calculation Data for a Reaction Intermediate

| Parameter | Computational Method | Predicted Value (Relative) | Significance |

| Intermediate Structure | DFT (B3LYP/6-31G*) | Wheland Intermediate | Confirms electrophilic attack mechanism. |

| Activation Free Energy (ΔG‡) | DFT (ωB97X-D/def2-TZVPP) | High (>40 kcal/mol for certain reactions) | Suggests reaction requires harsh conditions or catalysis, as seen in Diels-Alder reactions of p-nitroaniline. rsc.org |

| Key Bond Distances in TS | DFT | Elongated C-H, forming C-X bond | Indicates the point of bond breaking and formation in the transition state. |

| Vibrational Frequencies | DFT | One imaginary frequency | Confirms the structure is a true first-order saddle point (transition state). |

Intermolecular Interactions and Crystal Engineering Principles

The arrangement of this compound molecules in the solid state is governed by a network of intermolecular interactions. The principles of crystal engineering aim to understand and predict these packing arrangements, which in turn determine the material's bulk properties. Computational tools are essential for analyzing these non-covalent forces.

Dominant Intermolecular Interactions: The structure of this compound features several functional groups capable of forming specific intermolecular contacts:

Hydrogen Bonds: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitro group (-NO₂) is a strong acceptor. This leads to the expected formation of intermolecular N-H···O hydrogen bonds, which often play a dominant role in the crystal packing of nitroanilines, leading to the formation of chains or dimers. scispace.comacs.org

π–π Stacking: The aromatic ring allows for π–π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements, contributing to the cohesion of the crystal structure. scispace.com The presence of both electron-donating (amino, butoxy) and electron-withdrawing (nitro) groups modulates the electron density of the π-system, influencing the geometry and strength of these interactions.

Van der Waals Forces: The flexible butoxy group contributes to the crystal packing through weaker, non-specific van der Waals interactions.

Computational Analysis of Crystal Packing:

Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside). The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. scispace.comresearchgate.netnih.gov

Energy Framework Calculations: Using the results from DFT calculations on molecular pairs extracted from the crystal structure, it is possible to compute the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules. This allows for the visualization of the crystal's energy topology, highlighting the most significant stabilizing interactions.

Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) index can be calculated to quantify how intermolecular interactions, such as hydrogen bonding at the amino group, affect the π-electron delocalization of the aromatic ring. acs.orgmdpi.com

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitro-Aromatic Compounds

| Type of Interaction | Typical Percentage Contribution | Description |

| H···H | > 20% | Represents contacts between hydrogen atoms, often from alkyl chains and aromatic rings. researchgate.net |

| O···H / H···O | > 40% | Primarily corresponds to the strong N-H···O and weaker C-H···O hydrogen bonds. researchgate.net |

| C···H / H···C | > 20% | Often associated with C-H···π interactions or general close packing contacts. nih.gov |

| C···C | < 5% | Can indicate the presence of π–π stacking interactions. |

| N···O / O···N | < 3% | Represents close contacts between nitro and amino groups of adjacent molecules. |

| Data derived from studies on analogous structures, such as 4-amino-3-nitrobenzoic acid. |

By combining these computational approaches, a detailed understanding of the forces governing the solid-state structure of this compound can be achieved, providing insights that are crucial for polymorphism screening and materials design.

Applications in Materials Science and Advanced Chemical Synthesis Non Biological Focus

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-Butoxy-3-nitroaniline serves as a crucial building block in the creation of more complex organic structures. Its bifunctional nature, possessing both an amine and a nitro group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. This makes it a valuable intermediate in multi-step synthetic pathways.

For instance, it can be a starting material in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.org In a multi-step process, this compound can be coupled with other nitrobenzene (B124822) derivatives, followed by the reduction of the nitro groups to amines, which then undergo cyclization to form the phenazine (B1670421) core. acs.org This highlights its utility in constructing intricate polycyclic aromatic systems.

The reactivity of the amino group allows for reactions such as acylation, alkylation, and diazotization, while the nitro group can be reduced to an amino group, which can then undergo its own set of transformations. This versatility is key to its role as an intermediate.

Precursor for Advanced Heterocyclic Compounds and Dyes

The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds and dyes. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry. cem.comijirset.com The presence of both an amino and a nitro group allows for the construction of fused ring systems.

One of the most significant applications of nitroanilines, in general, is in the production of azo dyes. wikipedia.orgchempanda.com This process typically involves the diazotization of the amino group, followed by coupling with another aromatic compound. While specific examples for this compound are not extensively documented in readily available literature, its structural similarity to other nitroanilines used in dye synthesis, such as 3-nitroaniline (B104315) and 4-nitroaniline, suggests its potential in this area. wikipedia.orggoogleapis.comgoogle.com The butoxy group can be used to modify the properties of the resulting dye, such as its solubility and color.

Furthermore, derivatives of this compound can be used to create more complex heterocyclic systems. For example, unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, which can be synthesized from precursors like this compound, are used to produce regioselectively substituted 2,3-dialkoxyphenazines. acs.orguj.edu.pl

Building Block for Macrocycles and Supramolecular Structures

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry for their ability to form host-guest complexes. This compound derivatives can serve as essential building blocks for the construction of these complex structures.

For example, a related compound, 4,5-dibutoxy-2-nitroaniline, has been used in the synthesis of 1,2-phenylene tetraurea macrocycles. d-nb.info The synthesis involves several steps, including the formation of an isocyanate from the nitroaniline, followed by reaction with another nitroaniline molecule to form a ureido derivative. d-nb.info Subsequent reduction of the nitro groups and cyclization leads to the final macrocycle. d-nb.info The butoxy groups in these structures can influence the macrocycle's solubility and its binding properties towards anions. d-nb.info

The ability to introduce specific functional groups, like the butoxy group, onto the periphery of a macrocycle is crucial for tailoring its properties for specific applications in areas like molecular recognition and sensing. researchgate.netethernet.edu.et

Utilization in Polymer Chemistry and Functional Materials

The unique electronic and structural characteristics of this compound and its derivatives make them valuable in the field of polymer chemistry and the development of functional materials. These materials often possess specific optical or electronic properties that are desirable for a range of applications.

Monomer or Co-Monomer in Polymerization Reactions

While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers or co-monomers in polymerization reactions. The amino group can be a site for polymerization, for example, in the formation of polyamides or polyimides. The butoxy and nitro groups can impart specific properties to the resulting polymer, such as solubility, thermal stability, and optical characteristics.

For instance, aniline (B41778) and its derivatives are key components in the synthesis of polyaniline (PANI), a well-known conducting polymer. mdpi.com The properties of PANI can be tuned by the choice of aniline monomer. While not a direct example, this illustrates the principle of how substituted anilines can be incorporated into polymer chains.

More specifically, related nitroaniline structures have been mentioned in the context of benzoxazine (B1645224) polymerization, indicating the potential for such monomers to be used in the formation of high-performance polymers. google.com

Synthesis of Organic Pigments and Optoelectronic Materials Precursors

This compound is a precursor for organic pigments and materials with applications in optoelectronics. Organic pigments are used in a wide array of products, including inks, paints, and plastics. asccollegekolhar.in The synthesis of many organic pigments involves the coupling of a diazotized amine with another aromatic compound. google.comresearchgate.net The specific substituents on the aniline precursor, such as the butoxy and nitro groups, influence the color, lightfastness, and other properties of the final pigment.

In the realm of optoelectronic materials, compounds derived from this compound can exhibit interesting properties. For example, molecules with donor and acceptor groups, like the amino and nitro groups in this compound, can possess nonlinear optical (NLO) properties. researchgate.net These properties are valuable for applications in devices like optical switches and frequency converters. The synthesis of complex molecules with tailored electronic properties often starts from versatile building blocks like substituted nitroanilines.

Furthermore, precursors derived from nitroanilines are used in the creation of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net The ability to synthesize molecules with specific energy levels and charge-transport properties is critical for the performance of these devices.

Development of Chemical Sensors and Probes (targeting non-biological analytes)

Chemical sensors are devices that can detect and respond to the presence of specific chemical species. numberanalytics.com The development of sensors for non-biological analytes is crucial for environmental monitoring, industrial process control, and other applications. numberanalytics.com While direct application of this compound as a sensor is not widely documented, its derivatives can be incorporated into sensor platforms.

The amino and nitro groups of this compound can act as binding sites for specific analytes. For example, the amino group can coordinate to metal ions, while the nitro group can participate in hydrogen bonding interactions. By incorporating this molecule or its derivatives into a larger system, such as a polymer or a macrocycle, a sensor can be designed to detect a target analyte through changes in its optical or electrochemical properties.

Molecularly imprinted polymers (MIPs) are a class of materials that can be designed to selectively bind to a target molecule. critex.fr Monomers with specific functional groups are polymerized in the presence of a template molecule. After removal of the template, cavities are left in the polymer that are complementary in shape and functionality to the target analyte. Functional monomers derived from this compound could potentially be used in the creation of MIPs for the detection of specific non-biological analytes.

The table below provides a summary of the applications of this compound and its derivatives in materials science and advanced chemical synthesis.

| Application Area | Specific Role of this compound or its Derivatives | Potential End-Products |

| Complex Organic Synthesis | Intermediate | Advanced Heterocyclic Compounds, Dyes |

| Building Block | Macrocycles, Supramolecular Structures | |

| Polymer Chemistry | Monomer/Co-monomer | High-Performance Polymers (e.g., Polyamides, Polyimides) |

| Functional Materials | Precursor | Organic Pigments, Optoelectronic Materials |

| Chemical Sensing | Functional Component in Sensor Design | Chemical Sensors for Non-biological Analytes |

Advanced Analytical Methodologies for 4 Butoxy 3 Nitroaniline in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for the separation and analysis of 4-Butoxy-3-nitroaniline from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. chromatographyonline.comthermofisher.com Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For substituted anilines, reverse-phase HPLC is commonly employed. sielc.com A C18 column is often the stationary phase of choice, providing excellent separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to ensure the efficient elution of all components in a complex sample. chromatographyonline.com UV detection is well-suited for this compound due to the presence of the chromophoric nitroaniline group. chromatographyonline.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). ptfarm.pl Linearity is established by analyzing a series of standards across a range of concentrations, with typical methods for related compounds showing excellent correlation coefficients (r > 0.999). chromatographyonline.comptfarm.pl

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~380 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Mixture Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While aniline (B41778) and its derivatives can be thermolabile, GC analysis is feasible, often with a nitrogen-phosphorus detector (NPD) for enhanced selectivity or a mass spectrometer (MS) for definitive identification. epa.govd-nb.info The U.S. Environmental Protection Agency (EPA) Method 8131 outlines GC conditions for various aniline derivatives, which can be adapted for this compound. epa.gov

The choice of the capillary column is crucial for achieving good resolution. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable. epa.gov For certain aniline derivatives that exhibit poor chromatographic behavior due to their polarity, a derivatization step may be necessary to increase volatility and thermal stability. thermofisher.comnih.gov This involves reacting the analyte with a derivatizing agent to form a less polar, more volatile product prior to GC injection. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |